molecular formula C18H15FN2OS B12203700 (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one

(2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B12203700
M. Wt: 326.4 g/mol
InChI Key: SJIKCOCQCCOYNV-GQCTYLIASA-N
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Description

(2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a unique combination of fluorinated pyridoindole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyridoindole intermediate, followed by the introduction of the thiophene group through a series of coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry or batch processing. These methods ensure consistent quality and efficiency in large-scale production. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom and thiophene ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and chemical properties make it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, such as thermal stability and electronic characteristics, make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique combination of fluorinated pyridoindole and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15FN2OS

Molecular Weight

326.4 g/mol

IUPAC Name

(E)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C18H15FN2OS/c19-12-3-5-16-14(10-12)15-11-21(8-7-17(15)20-16)18(22)6-4-13-2-1-9-23-13/h1-6,9-10,20H,7-8,11H2/b6-4+

InChI Key

SJIKCOCQCCOYNV-GQCTYLIASA-N

Isomeric SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C=CC4=CC=CS4

Origin of Product

United States

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